molecular formula C9H12IN B12600752 Benzeneethanamine, 2-iodo-N-methyl- CAS No. 881538-16-5

Benzeneethanamine, 2-iodo-N-methyl-

Cat. No.: B12600752
CAS No.: 881538-16-5
M. Wt: 261.10 g/mol
InChI Key: BSTPKKWTQDFQCS-UHFFFAOYSA-N
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Description

Benzeneethanamine, 2-iodo-N-methyl- is a chemical compound that belongs to the class of phenethylamines. It is characterized by the presence of an iodine atom attached to the benzene ring and a methyl group attached to the nitrogen atom. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 2-iodo-N-methyl- typically involves the iodination of a precursor compound, such as N-methylphenethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its limited commercial applications and potential regulatory restrictions. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 2-iodo-N-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenethylamines .

Scientific Research Applications

Benzeneethanamine, 2-iodo-N-methyl- has been studied primarily for its psychoactive properties. It acts as a potent agonist at serotonin 5-HT2A receptors, which are involved in the regulation of mood, perception, and cognition. This compound has been used in research to understand the mechanisms of hallucinogenic drugs and their effects on the brain .

Mechanism of Action

The primary mechanism of action of Benzeneethanamine, 2-iodo-N-methyl- involves its interaction with serotonin 5-HT2A receptors. By binding to these receptors, the compound can modulate neurotransmitter release and influence various neural pathways. This interaction is responsible for its psychoactive effects, including altered perception and mood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneethanamine, 2-iodo-N-methyl- is unique due to its specific substitution pattern, which confers distinct pharmacological properties. Its high affinity for serotonin 5-HT2A receptors makes it a valuable tool for studying the effects of hallucinogens and developing new therapeutic agents .

Properties

CAS No.

881538-16-5

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

2-(2-iodophenyl)-N-methylethanamine

InChI

InChI=1S/C9H12IN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3

InChI Key

BSTPKKWTQDFQCS-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=CC=C1I

Origin of Product

United States

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